ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 7,8-dihydroxy-4-methylcoumarin and piperazine.
Reaction Conditions: The coumarin derivative is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester intermediate.
Coupling Reaction: The intermediate is then coupled with piperazine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the coumarin ring can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups on the coumarin ring can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Anticancer Activity: It can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-6-carboxylic acid: Similar structure but lacks the piperazine moiety.
4-Methylcoumarin: Lacks the hydroxyl groups and piperazine moiety.
7-Hydroxycoumarin: Lacks the piperazine moiety and has only one hydroxyl group.
Uniqueness
Ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is unique due to the presence of both the coumarin and piperazine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-2-24-17(23)19-7-5-18(6-8-19)10-11-9-14(21)25-16-12(11)3-4-13(20)15(16)22/h3-4,9,20,22H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVRWIQWDMOQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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